

# Technical Support Center: Minimizing Ion Suppression with Acrivastine D7

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Compound of Interest		
Compound Name:	Acrivastine D7	
Cat. No.:	B3181992	Get Quote

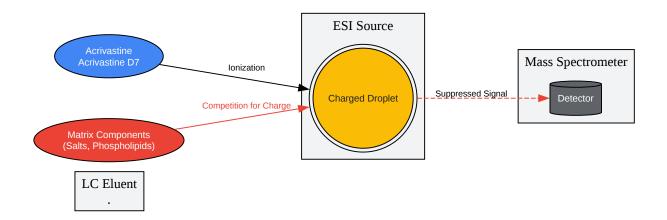
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to ion suppression when using **Acrivastine D7** as an internal standard in LC-MS/MS bioanalysis.

# Frequently Asked Questions (FAQs) Q1: What is ion suppression and why is it a concern when using Acrivastine D7?

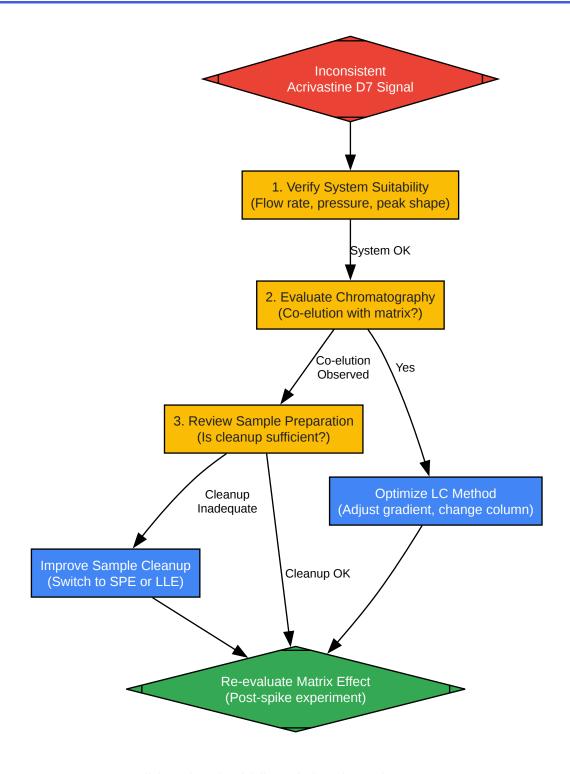
A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte (in this case, Acrivastine and its internal standard, **Acrivastine D7**) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3] These interfering components, such as salts, phospholipids, and metabolites, compete with the analyte for the available charge in the ESI source, leading to a decreased signal intensity.[1] This can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.

Although **Acrivastine D7** is a stable isotope-labeled internal standard (SIL-IS), designed to coelute with Acrivastine and experience similar suppression, significant or variable ion suppression can still compromise data integrity.









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### References

- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography—mass spectrometry Wikipedia [en.wikipedia.org]
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